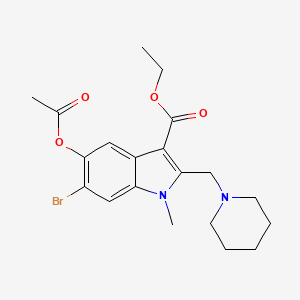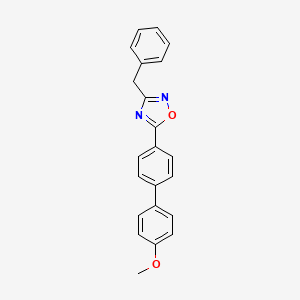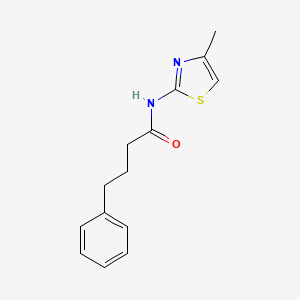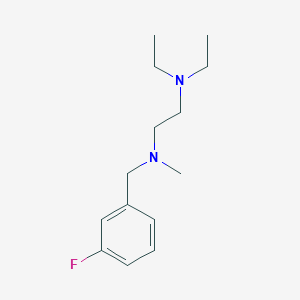![molecular formula C16H15N3OS B5856202 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, commonly known as MPTP, is a synthetic compound that has been widely studied for its potential use in scientific research. MPTP is a thiazole compound that is structurally similar to the neurotransmitter dopamine. Due to its unique properties, MPTP has been used in various scientific studies to investigate the mechanisms of action of certain diseases and disorders.
作用机制
MPTP is metabolized by monoamine oxidase-B (MAO-B) in the brain to form MPP+. MPP+ selectively accumulates in dopaminergic neurons and inhibits mitochondrial respiration, leading to oxidative stress and cell death. This mechanism of action is similar to the pathogenesis of Parkinson's disease, which is characterized by the selective loss of dopaminergic neurons in the substantia nigra.
Biochemical and physiological effects:
MPTP has been shown to induce Parkinson's-like symptoms in experimental animals, including tremors, rigidity, and bradykinesia. MPTP also induces the selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This has made MPTP a valuable tool for studying the biochemical and physiological effects of Parkinson's disease.
实验室实验的优点和局限性
MPTP has several advantages for laboratory experiments. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, making it a valuable tool for studying the pathogenesis of Parkinson's disease. However, MPTP also has several limitations. It is highly toxic and can be dangerous if not handled properly. Additionally, the neurotoxic effects of MPTP are irreversible, making it difficult to study the recovery of dopaminergic neurons after exposure to MPTP.
未来方向
There are several future directions for the use of MPTP in scientific research. One area of interest is the development of new therapies for Parkinson's disease. MPTP has been used to model the pathogenesis of Parkinson's disease and has led to the development of several new therapies, including deep brain stimulation and gene therapy. Another area of interest is the investigation of the role of oxidative stress in neurodegenerative diseases. MPTP induces oxidative stress and cell death, making it a valuable tool for studying the role of oxidative stress in neurodegeneration. Finally, MPTP can be used to investigate the effects of environmental toxins on the development of Parkinson's disease. Environmental toxins have been implicated in the development of Parkinson's disease, and MPTP can be used to model the effects of these toxins on the brain.
合成方法
MPTP is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This intermediate compound is then reacted with 6-chloro-2-methylpyridine to produce MPTP.
科学研究应用
MPTP has been widely used in scientific research to investigate the mechanisms of action of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the brain. MPTP is converted into a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in experimental animals. This has made MPTP a valuable tool for studying the pathogenesis of Parkinson's disease.
属性
IUPAC Name |
4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-4-3-5-15(17-11)19-16-18-14(10-21-16)12-6-8-13(20-2)9-7-12/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZNPOCHMGYKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(4-Methoxy-phenyl)-thiazol-2-yl]-(6-methyl-pyridin-2-yl)-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856120.png)
![methyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5856141.png)



![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)

![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)

![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)

![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)